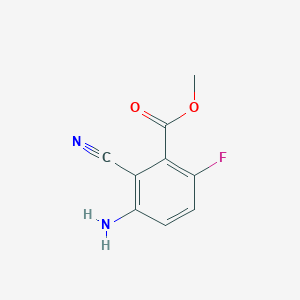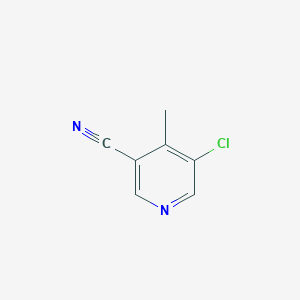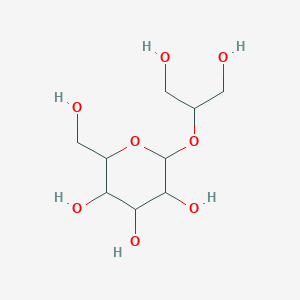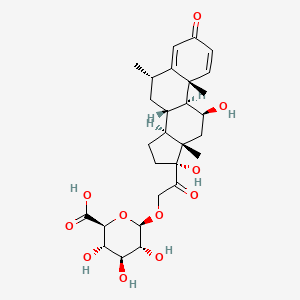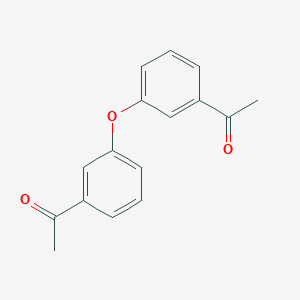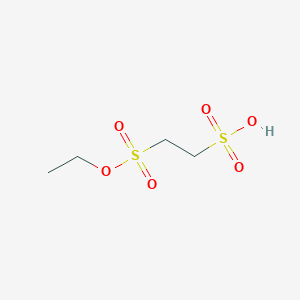
3,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10H-phenothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10H-phenothiazine is a complex organic compound that belongs to the class of phenothiazines Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antihistaminic agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10H-phenothiazine typically involves the following steps:
Starting Materials: The synthesis begins with phenothiazine as the core structure.
Borylation Reaction: The introduction of dioxaborolane groups is achieved through a borylation reaction. This involves the use of reagents such as bis(pinacolato)diboron and a palladium catalyst.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 80-100°C) in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or thiols.
Substitution: The dioxaborolane groups can participate in Suzuki-Miyaura cross-coupling reactions, allowing the formation of carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in cross-coupling reactions.
Major Products
The major products formed from these reactions include:
Sulfoxides and Sulfones: From oxidation reactions.
Amines and Thiols: From reduction reactions.
Biaryl Compounds: From Suzuki-Miyaura cross-coupling reactions.
Wissenschaftliche Forschungsanwendungen
3,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10H-phenothiazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures through cross-coupling reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Phenothiazine derivatives are explored for their therapeutic potential in treating psychiatric disorders and allergies.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 3,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10H-phenothiazine involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors, depending on its specific derivatives.
Pathways Involved: It can modulate biochemical pathways related to oxidative stress, signal transduction, and cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzothiophene, 3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 5,5-dioxide: This compound shares a similar structure but with a different core.
1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Another boron-containing compound with applications in organic synthesis.
Uniqueness
3,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10H-phenothiazine is unique due to its phenothiazine core, which imparts distinct electronic and steric properties
Eigenschaften
Molekularformel |
C24H31B2NO4S |
|---|---|
Molekulargewicht |
451.2 g/mol |
IUPAC-Name |
3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10H-phenothiazine |
InChI |
InChI=1S/C24H31B2NO4S/c1-21(2)22(3,4)29-25(28-21)15-9-11-17-19(13-15)32-20-14-16(10-12-18(20)27-17)26-30-23(5,6)24(7,8)31-26/h9-14,27H,1-8H3 |
InChI-Schlüssel |
GPAGTTBBFRSFAM-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC4=C(S3)C=C(C=C4)B5OC(C(O5)(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


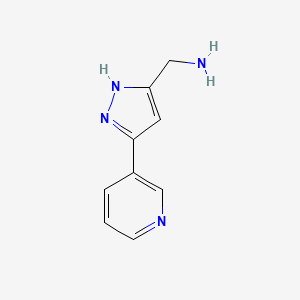
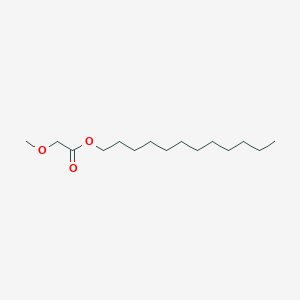

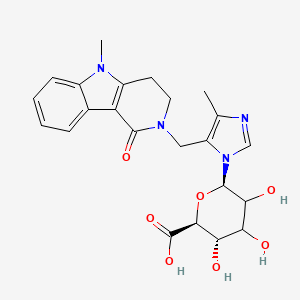
![3-[2-(Methylamino)ethyl]-1lambda6-thiolane-1,1-dione](/img/structure/B13403755.png)

![alpha-[2-(Dimethylamino)-1-methylethyl]-alpha-methylbenzeneethanol](/img/structure/B13403766.png)
